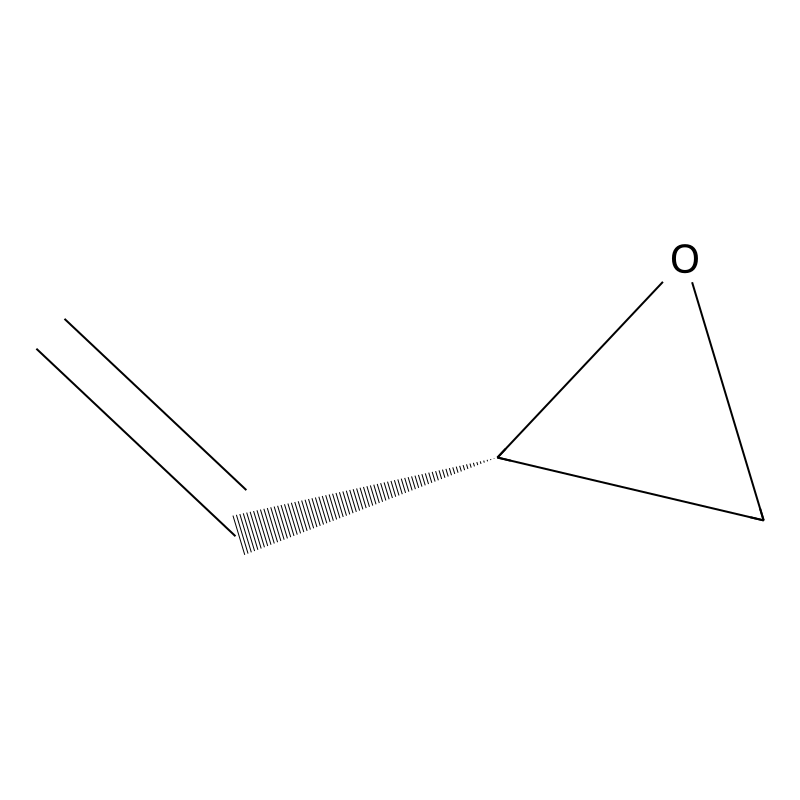

(S)-2-Vinyloxirane

Content Navigation

Synthesis of chiral amino alcohols and sphingosine APIs often relies on kinetic resolution, capping yield at 50%. (S)-2-Vinyloxirane is an enantiopure C4 synthon with a vinyl handle for direct stereospecific ring-opening and cross-metathesis, eliminating costly chiral catalysts.

- Avoids 50% yield loss from kinetic resolution.

- Enables catalyst-free amino alcohol synthesis for glycosidase inhibitors.

- Critical for sphingosine APIs via olefin cross-metathesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(S)-2-Vinyloxirane (CAS 62249-80-3), also known as (S)-butadiene monoxide, is a chiral epoxide featuring both a reactive oxirane ring and an adjacent vinylic double bond. This dual functionality makes it a highly valuable C4 building block in asymmetric synthesis, enabling regioselective ring-opening, cross-metathesis, and allylic alkylation [1]. In industrial and advanced laboratory procurement, it is primarily sourced to bypass complex asymmetric catalysis steps, providing direct access to enantiopure homoallylic alcohols, amino alcohols, and diols required for synthesizing complex active pharmaceutical ingredients (APIs), including sphingosine derivatives and β-lactamase inhibitors [2].

Research Fit

References

- [1] Boumendjel, A., et al. 'An Efficient and General Enantioselective Synthesis of Sphingosine, Phythosphingosine, and 4-Substituted Derivatives.' Organic Letters 10.24 (2008): 5425-5428.

- [2] Lahiri, S., et al. 'Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors.' ACS Medicinal Chemistry Letters 5.5 (2014): 584-588.

Substituting (S)-2-vinyloxirane with its racemic counterpart (butadiene monoxide) or simpler non-vinyl epoxides fundamentally disrupts synthetic efficiency and target molecule viability. Utilizing the racemate necessitates either a dynamic kinetic asymmetric transformation (DYKAT) requiring expensive chiral palladium complexes [1], or a hydrolytic kinetic resolution (HKR) which intrinsically caps the maximum theoretical yield of the desired enantiomer at 50% while generating difficult-to-separate diol byproducts [2]. Furthermore, substituting with non-vinyl chiral epoxides like (S)-propylene oxide eliminates the critical olefin handle required for downstream cross-metathesis or SN2' allylic functionalization, rendering the synthesis of complex targets structurally impossible.

Substitution Risk

References

- [1] Lahiri, S., et al. 'Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors.' ACS Medicinal Chemistry Letters 5.5 (2014): 584-588.

- [2] White, D. E., et al. 'A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions.' Tetrahedron 66.26 (2010): 4816-4826.

Eliminating Kinetic Resolution Yield Caps

When synthesizing enantiopure C4 building blocks, starting with (S)-2-vinyloxirane allows for a 100% theoretical yield in subsequent stereospecific ring-opening reactions. In contrast, utilizing racemic butadiene monoxide via standard Hydrolytic Kinetic Resolution (HKR) with Co(salen) catalysts is mathematically restricted to a maximum 50% yield of the enantiopure epoxide, with the remaining 50% converted to the corresponding diol byproduct [1]. Procuring the pre-resolved (S)-enantiomer directly doubles material efficiency and eliminates the need for chromatographic separation of the diol.

| Evidence Dimension | Maximum theoretical yield of enantiopure epoxide/product |

| Target Compound Data | 100% theoretical yield (direct use) |

| Comparator Or Baseline | Racemic butadiene monoxide (capped at 50% via HKR) |

| Quantified Difference | 2x higher maximum material efficiency |

| Conditions | Enantioselective synthesis workflows vs. Co(salen)-catalyzed Hydrolytic Kinetic Resolution |

Procuring the enantiopure compound prevents the 50% material loss inherent to kinetic resolution, significantly improving process mass intensity and reducing waste.

Bypassing Chiral Transition-Metal Catalysis

Direct procurement of (S)-2-vinyloxirane enables stereospecific ring-opening using standard, inexpensive reagents (e.g., simple amines, organocuprates, or Grignard reagents) without loss of enantiomeric excess. Conversely, achieving >95% ee from racemic butadiene monoxide requires complex Dynamic Kinetic Asymmetric Transformations (DYKAT) utilizing expensive palladium precursors and proprietary chiral ligands such as the Trost (R,R)-DACH-naphthyl ligand [1]. By starting with the (S)-enantiomer, manufacturers bypass the cost, optimization, and heavy-metal remediation associated with chiral transition-metal catalysis.

| Evidence Dimension | Requirement for chiral transition-metal catalysts |

| Target Compound Data | 0 mol% chiral catalyst required for >95% ee preservation |

| Comparator Or Baseline | Racemic butadiene monoxide (requires 1-5 mol% Pd + chiral ligand for >95% ee via DYKAT) |

| Quantified Difference | Complete elimination of chiral ligand and precious metal dependency |

| Conditions | Stereoselective synthesis of chiral amino alcohols or allylic amines |

Eliminating chiral palladium catalysts reduces procurement costs, simplifies process chemistry, and avoids stringent metal-scavenging steps in API manufacturing.

Dual-Reactive Handle for Downstream Functionalization

The presence of the vinyl group in (S)-2-vinyloxirane allows for highly regioselective SN2 or SN2' ring-opening, followed by olefin cross-metathesis, enabling the rapid assembly of complex chains like those in D-erythro-sphingosine [1]. Substituting this with a standard chiral epoxide such as (S)-propylene oxide provides only a single site for SN2 attack and lacks the vinylic handle, resulting in a 0% yield for any downstream cross-metathesis or transition-metal-catalyzed allylic alkylation. This dual reactivity makes (S)-2-vinyloxirane irreplaceable for synthesizing complex heterocycles and lipid precursors.

| Evidence Dimension | Suitability for downstream olefin cross-metathesis |

| Target Compound Data | Highly compatible (enables complex chain extension) |

| Comparator Or Baseline | (S)-Propylene oxide (0% compatibility, lacks vinyl group) |

| Quantified Difference | Absolute requirement vs. structural impossibility |

| Conditions | Synthesis of sphingosine derivatives via Grubbs cross-metathesis |

The vinylic moiety is essential for buyers needing a bifunctional chiral synthon for tandem ring-opening and olefin metathesis, which simpler epoxides cannot support.

Synthesis of Novel β-Lactamase Inhibitors

(S)-2-Vinyloxirane serves as a high-efficiency starting material for synthesizing cyclopropane-fused diazabicyclooctanones (DBOs). Utilizing the enantiopure C4 backbone avoids the complex chiral palladium DYKAT optimization required when using racemic starting materials [1].

Manufacturing Sphingosine & Sphingolipid Analogs

The compound acts as a critical precursor for D-erythro-sphingosine and phytosphingosine, leveraging the vinyl group for cross-metathesis with long-chain olefins (e.g., 1-hexadecene) after the initial stereospecific ring opening [2].

Production of Chiral Amino Alcohols & Imino Sugars

It enables the rapid, catalyst-free synthesis of enantiopure amino alcohols via regioselective ring-opening with amine nucleophiles, providing direct access to precursors for glycosidase inhibitors without the 50% yield penalty of kinetic resolution [3].

Application Fit Matrix

References

- [1] Lahiri, S., et al. 'Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors.' ACS Medicinal Chemistry Letters 5.5 (2014): 584-588.

- [2] Boumendjel, A., et al. 'An Efficient and General Enantioselective Synthesis of Sphingosine, Phythosphingosine, and 4-Substituted Derivatives.' Organic Letters 10.24 (2008): 5425-5428.

- [3] White, D. E., et al. 'A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions.' Tetrahedron 66.26 (2010): 4816-4826.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Explore Compound Types